2-(吡咯烷-1-基甲基)吗啉

描述

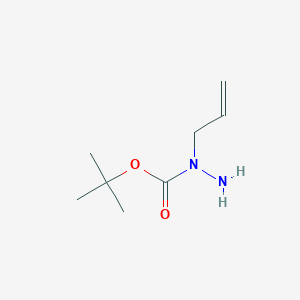

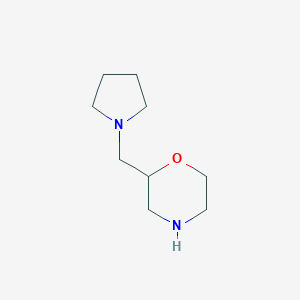

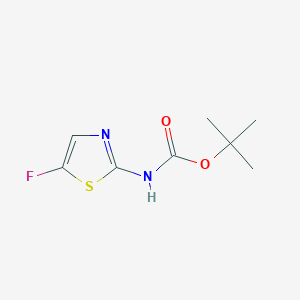

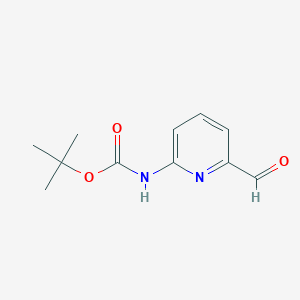

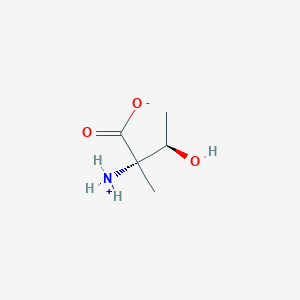

The compound "2-(Pyrrolidin-1-ylmethyl)morpholine" is a molecule that contains both pyrrolidine and morpholine groups. These structural motifs are prevalent in various chemical compounds that exhibit a range of biological activities and are often used in the synthesis of pharmaceuticals and other biologically active molecules .

Synthesis Analysis

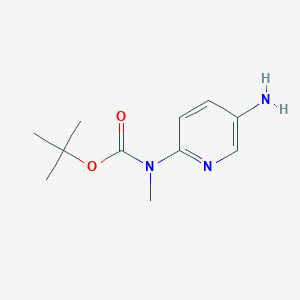

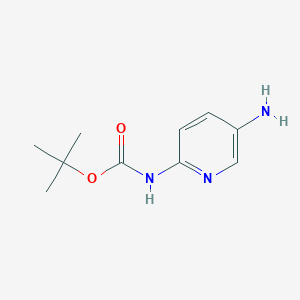

The synthesis of compounds related to "2-(Pyrrolidin-1-ylmethyl)morpholine" often involves multi-step reactions. For instance, the Buchwald–Hartwig amination is a key step in synthesizing 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines, which are structurally related to the compound of interest . Another related compound, 2-(1-methyl-1,2,5,6-tetrahydropyridin-3-yl)morpholine, was synthesized in nine steps with an overall yield of 36%, highlighting the complexity of these syntheses . Additionally, the synthesis of 3-morpholin-4-yl-1-(4-nitrophenyl)-5,6-dihydro-1H-pyridin-2-one, another related compound, involved rearrangement, condensation, and nucleophilic substitution reactions .

Molecular Structure Analysis

The molecular structure of compounds containing morpholine and pyrrolidine rings has been studied using various computational methods. Density functional theory (DFT) calculations have been used to determine the molecular geometry, vibrational frequencies, and chemical shift assignments of related compounds . These studies provide insights into the molecular motions and electronic properties that could be relevant for "2-(Pyrrolidin-1-ylmethyl)morpholine" as well.

Chemical Reactions Analysis

Compounds with morpholine and pyrrolidine groups participate in a variety of chemical reactions. For example, pyrrolidine derivatives can undergo acid-catalyzed ring opening to form dibenzoxanthenes, diarylmethanes, and calixarenes . The nucleophilic behavior of morpholine and pyrrolidine enamines derived from 2-tetralone has been studied, showing different reactivity patterns . These findings suggest that "2-(Pyrrolidin-1-ylmethyl)morpholine" could also exhibit interesting reactivity under various conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been explored through experimental and computational studies. Photophysical analyses of quinolines substituted with morpholinyl and pyrrolidinyl groups indicate strong interactions with ct-DNA, which could be due to π-stacking and/or hydrogen-bonding interactions . The fluorescence properties of morpholino-substituted pyridines have been studied, showing high fluorescence quantum yields in both solution and the solid state . These studies suggest that "2-(Pyrrolidin-1-ylmethyl)morpholine" may also display distinct photophysical properties.

科学研究应用

1. 新型多杂环化合物的合成和表征

2-(吡咯烷-1-基甲基)吗啉已被用于合成新的多杂环化合物,例如 2-苄基-3-吗啉基-7-(噻吩-2-基)-6-(噻吩-2-基甲基)-6,7-二氢-5H-吡咯并[3,4-b]吡啶-5-酮。此过程涉及一锅 Ugi-Zhu 三组分反应,在不到一小时的时间内产率高达 73% (Morales-Salazar 等人, 2022).

2. 抗结核活性

已经合成了一系列含有 2-(吡咯烷-1-基甲基)吗啉的咪唑并[2,1-b][1,3,4]噻二唑的新型曼尼希碱,并证明了其对结核分枝杆菌的抗结核活性。这突出了其在开发抗结核剂中的潜在应用 (Badiger & Khazi, 2013).

3. 化学反应和立体化学

在有机化学领域,2-(吡咯烷-1-基甲基)吗啉参与了各种反应,例如与叠氮二乙酸乙酯和苯异氰酸酯的反应,提供了对这些反应的选择性和立体化学的见解 (Colonna 等人, 1970).

4. 光物理和生物分子结合特性

一项涉及合成 2-(芳基/杂芳基)-6-(吗啉-4-基/吡咯烷-1-基)-(4-三氟甲基)喹啉的研究突出了涉及 2-(吡咯烷-1-基甲基)吗啉的化合物的な光物理性质和生物分子结合能力。该研究表明在光物理分析和 DNA 相互作用中具有潜在应用 (Bonacorso 等人, 2018).

5. 1-氨基-和 1-羟基-9,10-蒽醌衍生物的合成

2-乙酰-1,4-萘醌与衍生自 2-(吡咯烷-1-基甲基)吗啉的烯胺的反应导致了 1-氨基-和 1-羟基-9,10-蒽醌衍生物的合成,表明其在生产专门的有机化合物中的效用 (Kobayashi 等人, 2000).

未来方向

属性

IUPAC Name |

2-(pyrrolidin-1-ylmethyl)morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O/c1-2-5-11(4-1)8-9-7-10-3-6-12-9/h9-10H,1-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMGVKXVKOAWGME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CC2CNCCO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70562387 | |

| Record name | 2-[(Pyrrolidin-1-yl)methyl]morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70562387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Pyrrolidin-1-ylmethyl)morpholine | |

CAS RN |

128208-00-4 | |

| Record name | 2-[(Pyrrolidin-1-yl)methyl]morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70562387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Tert-butyl 1,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B153077.png)